



Spectroscopic Data for 3Methanesulfinylcyclohexan-1-amine: A Technical Guide

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Compound of Interest		
Compound Name:	3-Methanesulfinylcyclohexan-1-	
Сотроина тате.	amine	
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Abstract

This technical guide provides a structured overview of the key spectroscopic data for the compound **3-Methanesulfinylcyclohexan-1-amine** (CAS: 1341744-25-9). Due to the limited availability of public experimental data for this specific molecule, this document serves as a comprehensive template, outlining the expected spectroscopic characteristics based on its functional groups and providing detailed, standardized experimental protocols for data acquisition. The guide is intended to assist researchers in the empirical analysis and characterization of this and structurally related compounds. Included are placeholder tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed methodologies for these analytical techniques.

Introduction

3-Methanesulfinylcyclohexan-1-amine is a bifunctional organic molecule containing a primary amine and a sulfoxide group attached to a cyclohexane scaffold. Its structural features make it a potential building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring structural integrity, purity, and providing a basis for further studies. This document outlines the necessary spectroscopic framework for this compound.



Compound Details:

• IUPAC Name: **3-Methanesulfinylcyclohexan-1-amine**

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

• CAS Number: 1341744-25-9

Predicted Spectroscopic Characteristics

The following sections detail the anticipated spectral features of **3- Methanesulfinylcyclohexan-1-amine** based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of the cyclohexane ring and the presence of the chiral sulfoxide group, which can make adjacent protons diastereotopic.

- Cyclohexane Protons (CH, CH₂): A series of complex, overlapping multiplets are expected in the range of 1.0 - 2.2 ppm.
- Proton on Carbon Bearing Amine (CH-NH₂): A multiplet expected around 2.5 3.2 ppm,
 shifted downfield by the adjacent electron-withdrawing amine group.[1]
- Amine Protons (NH₂): A broad singlet typically appearing between 1.0 3.5 ppm. The
 chemical shift and appearance are highly dependent on solvent, concentration, and
 temperature. This signal will disappear upon D₂O exchange.[2]
- Methyl Protons (S(O)-CH₃): A singlet is expected around 2.5 2.8 ppm, characteristic of a methyl group attached to a sulfoxide.

¹³C NMR: The carbon spectrum will provide information on the number of unique carbon environments.



- Cyclohexane Carbons (CH₂): Resonances are expected in the aliphatic region of 25 45 ppm.[3][4]
- Carbon Bearing Amine (C-NH₂): This carbon is expected to resonate around 50 60 ppm.[5]
- Carbon Bearing Sulfoxide (C-S(O)): This carbon's resonance is anticipated in the 55 65 ppm range.
- Methyl Carbon (S(O)-CH₃): The methyl carbon of the methanesulfinyl group should appear around 35 - 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the amine and sulfoxide groups.

- N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300 - 3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
 These bands are typically less broad than O-H stretches.[2][6]
- N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1580 -1650 cm⁻¹.[7]
- C-H Stretching: Aliphatic C-H stretching vibrations will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2850 2960 cm⁻¹ range.
- S=O Stretching: A strong, characteristic absorption for the sulfoxide group is expected in the range of 1030 1070 cm⁻¹.
- C-N Stretching: A weak to medium band for the aliphatic C-N stretch should appear between 1000 1250 cm⁻¹.[6]

Mass Spectrometry (MS)

Molecular Ion (M+): According to the Nitrogen Rule, a molecule with a single nitrogen atom
will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at
m/z 161.[8] This peak may be weak or absent in electron ionization (EI) due to
fragmentation.



- · Key Fragmentation Pathways:
 - α-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the cyclohexane ring. The base peak for many cyclic amines is at m/z 30 (CH₂=NH₂+).[9]
 - Loss of Sulfoxide Group: Fragmentation may involve the loss of the methanesulfinyl group
 (·S(O)CH₃, 63 Da) or rearrangements involving the sulfoxide moiety.[10][11]
 - Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation, leading to a series of peaks separated by 14 Da (CH₂ units).

Data Presentation

The following tables are templates. They should be populated with empirically obtained data.

Table 1: ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
e.g., 2.95	m	1H	-	H-1
e.g., 2.65	S	ЗН	-	S(O)-CH₃
e.g., 1.20-2.10	m	8H	-	Cyclohexane CH ₂

| e.g., 1.55 | br s | 2H | - | -NH₂ |

Table 2: 13C NMR Data (Solvent: CDCl3, 100 MHz)



Chemical Shift (δ) ppm	Assignment
e.g., 58.5	C-3
e.g., 52.1	C-1
e.g., 40.2	S(O)-CH₃
e.g., 33.4	C-2
e.g., 31.8	C-4
e.g., 25.9	C-6

| e.g., 24.7 | C-5 |

Table 3: IR Absorption Data (Sample Preparation: Thin Film/KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity (s, m, w, br)	Assignment
e.g., 3380, 3295	m	N-H stretch (asym. & sym.)
e.g., 2935, 2860	S	C-H stretch (aliphatic)
e.g., 1610	m	N-H bend (scissoring)
e.g., 1045	S	S=O stretch

| e.g., 1180 | w | C-N stretch |

Table 4: Mass Spectrometry Data (Ionization Method: Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
e.g., 161	15	[M]+
e.g., 98	45	[M - S(O)CH ₃] ⁺

| e.g., 30 | 100 | [CH₂NH₂]⁺ |



Experimental Protocols Nuclear Magnetic Resonance (NMR)

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a
 deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[12] Ensure
 the sample is fully dissolved.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16 scans, depending on sample concentration.
 - Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- 13C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.[13]
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-2048 scans, as ¹³C has low natural abundance and sensitivity.[13]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 Phase correct the spectrum and perform baseline correction. Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.



Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method for liquids/low-melting solids):
 - If the sample is a viscous liquid, place a small drop between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- · Acquisition:
 - Obtain a background spectrum of the empty sample compartment or the pure KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[14]
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

• Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small, volatile molecules.



 Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), via the GC column. The sample is volatilized in the source.

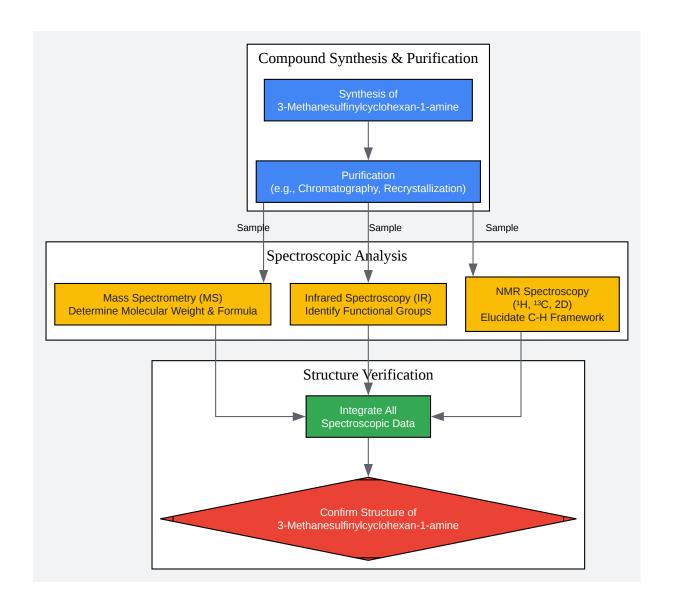
Ionization:

- In the ion source, the gaseous analyte molecules are bombarded by a beam of electrons,
 typically with an energy of 70 eV.[15][16]
- This high energy causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺), and induces fragmentation.[16][17]
- Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a newly synthesized chemical compound like **3-Methanesulfinylcyclohexan-1-amine**.





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Caption: General workflow for spectroscopic identification.

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